3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine
Brand Name: Vulcanchem
CAS No.: 879074-94-9
VCID: VC2206890
InChI: InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3
SMILES: COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
Molecular Formula: C15H17NO3
Molecular Weight: 259.3 g/mol

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

CAS No.: 879074-94-9

Cat. No.: VC2206890

Molecular Formula: C15H17NO3

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine - 879074-94-9

Specification

CAS No. 879074-94-9
Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
IUPAC Name 3-[2-(4-methoxyphenoxy)ethoxy]aniline
Standard InChI InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3
Standard InChI Key SIULEHIUHYCCMJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
Canonical SMILES COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N

Introduction

Chemical Identification and Properties

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is a research chemical with clearly defined molecular characteristics. The table below summarizes the key identifying information for this compound:

PropertyValue
CAS Number879074-94-9
IUPAC Name3-[2-(4-methoxyphenoxy)ethoxy]aniline
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Standard InChIInChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3
Standard InChIKeySIULEHIUHYCCMJ-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N
PubChem Compound ID6502498

The compound contains several key structural features that define its chemical properties. It consists of two aromatic rings connected by an ethoxy linker, with a methoxy group on one ring and an amine group on the other. This combination of functional groups contributes to its potential reactivity in various chemical contexts.

Structural Analysis

The structure of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine can be divided into three main components:

  • A 4-methoxyphenoxy group

  • An ethoxy linker

  • A 3-aminophenyl (aniline) component

Analytical Characterization

The analytical characterization of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine is essential for confirming its identity and purity. Several techniques are applicable for this purpose.

Spectroscopic Analysis

Based on standard chemical analysis protocols, the following spectroscopic methods would be valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information. The aromatic protons would typically appear in the range of 6.5-7.5 ppm, methoxy protons around 3.7-3.8 ppm, and the amine protons as a broad signal potentially around 3.5-4.0 ppm.

  • Infrared (IR) Spectroscopy: Key functional group absorptions would include N-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O-C ether stretching (1050-1150 cm⁻¹).

  • Mass Spectrometry: The expected molecular ion peak would be at m/z 259, corresponding to the molecular weight, with potential fragmentation patterns involving cleavage at the ether linkages.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be useful for assessing the purity of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine and monitoring reactions during its synthesis. Based on its structural features, reversed-phase HPLC using a C18 column would likely be suitable for analysis.

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